N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic compounds, which are of prime importance due to their extensive therapeutic uses . The reaction of unsymmetrical α-bromodiketones (having two carbonyl carbon of different electrophilicity) with 4-amino-3-mercapto-1,2,4-triazoles may lead to the formation of two regioisomers .Molecular Structure Analysis
The molecular formula of this compound is C17H19N5O4S2. It contains a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds often involve the use of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide .Scientific Research Applications
Anticancer Activity
Research on substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides, which share structural similarities with the N-homoveratryl-2-[(4-keto-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio]acetamide, has demonstrated significant cytotoxicity and anticancer activity. Compounds within this class have shown considerable cytotoxicity in bioluminescence inhibition assays and demonstrated pronounced anticancer activity against various cancer cell lines including colon cancer, melanoma, and ovarian cancer. The structure-activity relationship (SAR) analysis suggests that the presence of thiazole and thiadiazole fragments significantly contributes to their biological activity (Kovalenko et al., 2012).
Insecticidal Assessment
A study on the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety, utilizing a precursor similar to N-homoveratryl-2-[(4-keto-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio]acetamide, revealed that these compounds possess effective insecticidal properties against the cotton leafworm, Spodoptera littoralis. This indicates their potential use in agricultural pest management (Fadda et al., 2017).
HIV Replication Inhibition
Compounds with structural features similar to N-homoveratryl-2-[(4-keto-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio]acetamide have been synthesized and investigated for their potential in inhibiting HIV-1 replication. This research highlights the significance of N-heteroaryl-2-(heteroarylthio)acetamides in the development of new therapeutic agents for the treatment of HIV (Krishnaraj & Muthusubramanian, 2014).
Antimicrobial Effects
The synthesis of novel thiadiazole derivatives has been explored for their antimicrobial effects. Studies on compounds containing the thiadiazole moiety have shown significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi, indicating their potential as antimicrobial agents (Cankilic & Yurttaş, 2017).
Future Directions
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S2/c1-10-15(24)22-16(20-19-10)28-17(21-22)27-9-14(23)18-7-6-11-4-5-12(25-2)13(8-11)26-3/h4-5,8H,6-7,9H2,1-3H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYCNHIPRYUGGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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